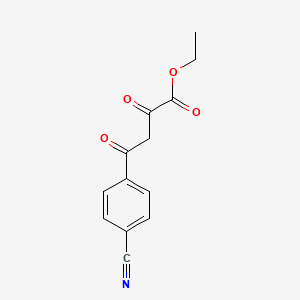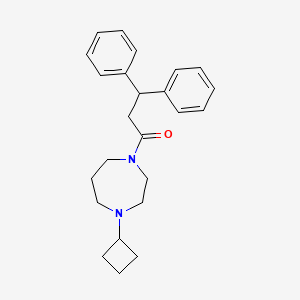
N-(2-(furan-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide” is an amide derivative containing a furan ring and two phenyl rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Amides are common functional groups in organic chemistry, often seen in proteins and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the furan ring attached to a methoxyethyl group, which is then attached to an amide group that includes two phenyl rings .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan compounds generally have a strong aroma . The presence of the amide group could influence the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities to N-(2-(furan-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide have been synthesized and characterized for their potential therapeutic applications. For instance, derivatives of furan and acetamide have been explored for their anti-tuberculosis activity through one-pot synthesis and characterized by single-crystal X-ray diffraction and spectroscopic techniques. This process underscores the importance of structural analysis in understanding compound efficacy (Bai et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of furanyl compounds have been highlighted in several studies. For example, the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives focused on evaluating their antifungal effects against various fungal species, demonstrating significant antifungal activity comparable to ketoconazole (Kaplancıklı et al., 2013).
Pharmacokinetics and Drug Development
The pharmacokinetics and potential as prodrugs of compounds structurally related to the compound of interest have been investigated, emphasizing their transformation into active drugs with specific therapeutic targets. For instance, DB289, a prodrug, has been studied for its conversion to an active antiprotozoal and antifungal agent, highlighting the significance of pharmacokinetic studies in drug development (Midgley et al., 2007).
Potential Therapeutic Applications
Research has also focused on the potential therapeutic applications of furanyl derivatives, including their anti-inflammatory, anticancer, and antiangiogenic activities. For instance, novel danshen methoxybenzo[b]furan derivatives have been studied for their antagonistic effects on adipogenic differentiation and production of inflammatory adipokines, suggesting potential applications in treating obesity-associated inflammatory diseases (Sung et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOYJGVMMOMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)


![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)


